2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-methoxy-1,3-benzothiazole
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Overview
Description
2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-methoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole-based compounds have been found to have potent inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . The compound’s interaction with its target could potentially lead to the disruption of essential biochemical processes within the bacterium, thereby inhibiting its growth and proliferation .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This leads to a decrease in the bacterial load, thereby alleviating the symptoms of tuberculosis.
Biochemical Analysis
Biochemical Properties
(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . By binding to the active sites of these enzymes, (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone on cellular processes are diverse and depend on the cell type. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis . It influences cell signaling pathways, such as the p53 pathway, leading to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes . Furthermore, (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites . This binding can lead to conformational changes in the enzyme, reducing its catalytic efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions can result in the upregulation or downregulation of specific genes, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies have shown that prolonged exposure to (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . This compound may also influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . These changes can impact overall metabolic homeostasis and energy production.
Transport and Distribution
The transport and distribution of (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues depend on factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-methoxy-1,3-benzothiazole typically involves multi-step procedures. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the benzothiazole core.
Attachment of the Benzoyl Group: The benzoyl group is attached via an acylation reaction, typically using benzoyl chloride in the presence of a base such as triethylamine.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a thiolation reaction, where an ethylthiol derivative reacts with the benzoyl-piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-methoxy-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but lacks the ethylsulfanyl and methoxy groups.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole core.
Uniqueness
2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-methoxy-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may enhance its bioactivity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
(3-ethylsulfanylphenyl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-27-17-6-4-5-15(13-17)20(25)23-9-11-24(12-10-23)21-22-18-8-7-16(26-2)14-19(18)28-21/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUHFXOFFGGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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